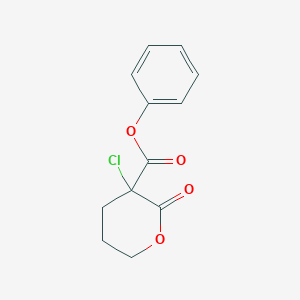
Phenyl 3-chloro-2-oxooxane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3-chloro-2-oxooxane-3-carboxylate is an organic compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of a phenyl group, a chloro substituent, and an oxo group on an oxane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-chloro-2-oxooxane-3-carboxylate typically involves the reaction of phenyl chloroformate with 3-chloro-2-oxooxane. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Phenyl 3-chloro-2-oxooxane-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines) in the presence of a base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Phenyl 3-amino-2-oxooxane-3-carboxylate.
Reduction: Phenyl 3-chloro-2-hydroxyoxane-3-carboxylate.
Oxidation: Phenyl 3-chloro-2-oxooxane-3-carboxylic acid.
Scientific Research Applications
Phenyl 3-chloro-2-oxooxane-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 3-chloro-2-oxooxane-3-carboxylate involves its interaction with various molecular targets. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Phenyl 3-chloro-2-oxooxane-3-carboxylate can be compared with other oxane derivatives such as:
Phenyl 3-bromo-2-oxooxane-3-carboxylate: Similar structure but with a bromo substituent instead of chloro, leading to different reactivity.
Phenyl 3-chloro-2-oxooxane-3-sulfonate: Contains a sulfonate group, which significantly alters its chemical properties and applications.
Properties
CAS No. |
62149-74-0 |
|---|---|
Molecular Formula |
C12H11ClO4 |
Molecular Weight |
254.66 g/mol |
IUPAC Name |
phenyl 3-chloro-2-oxooxane-3-carboxylate |
InChI |
InChI=1S/C12H11ClO4/c13-12(7-4-8-16-10(12)14)11(15)17-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
MJUQLPIKCXUMLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)OC1)(C(=O)OC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















